molecular formula C10H7IO B169798 6-Iodonaphthalen-1-ol CAS No. 128542-53-0

6-Iodonaphthalen-1-ol

Cat. No.: B169798
CAS No.: 128542-53-0
M. Wt: 270.07 g/mol
InChI Key: ISPUYFGSKHDWNE-UHFFFAOYSA-N
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Description

6-Iodonaphthalen-1-ol is an organic compound with the molecular formula C10H7IO. It is a derivative of naphthalene, where an iodine atom is substituted at the sixth position and a hydroxyl group at the first position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalen-1-ol typically involves the iodination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-1-ol is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 6-iodonaphthalen-1-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 6-Iodonaphthoquinone.

    Reduction: 6-Iodonaphthalen-1-amine.

    Substitution: 6-Methoxynaphthalen-1-ol.

Scientific Research Applications

6-Iodonaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodonaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be incorporated into larger molecular frameworks, influencing its overall activity.

Comparison with Similar Compounds

    6-Bromo-1-naphthol: Similar structure but with a bromine atom instead of iodine.

    5-Iodonaphthalen-1-ol: Iodine atom at the fifth position instead of the sixth.

    1-Iodonaphthalene: Lacks the hydroxyl group, only an iodine atom at the first position.

Uniqueness: 6-Iodonaphthalen-1-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct reactivity and interaction profiles. The iodine atom provides a site for further functionalization, while the hydroxyl group enhances its solubility and ability to form hydrogen bonds.

Properties

IUPAC Name

6-iodonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPUYFGSKHDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553639
Record name 6-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128542-53-0
Record name 6-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-hydroxynaphthalene (4.80 g, TCI) was dissolved in 6 N hydrochloric acid (300 ml), added dropwise with an aqueous solution (22.5 ml) of sodium nitrite (2.25 g, WAKO) under ice cooling over 30 minutes and stirred for 30 minutes. The reaction mixture was added dropwise with an aqueous solution (75 ml) of potassium iodide (9.90 g, WAKO), stirred for 30 minutes, then warmed to room temperature and further stirred for 3.5 hours. The reaction mixture was neutralized with aqueous ammonia and then filtered by using Celite. The filtrate was added with ethyl acetate (90 ml×2) for extraction. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain 1-hydroxy-6-iodonaphthalene (1.48 g). A solution of this compound (539 mg) in anhydrous THF (10 ml) was added with 60% sodium hydride (171 mg) under ice cooling and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon atmosphere, added dropwise with 1.6 M solution of n-butyllithium in hexane (3.75 ml, Ald) over 10 minutes and stirred for 30 minutes. This reaction mixture was added dropwise with (iPrO)3B (1.16 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (7 ml) and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 7-hydroxy-2-naphthaleneboronic acid. According to the procedure described in the synthesis method of Compound of Example 001 (Preparation Method 4, Step d-1) with the modifications that the reaction was carried out for 14 hours, and the purification was performed by column chromatography (Quad, hexane:ethyl acetate=6:1), a solution of the above compound in ethanol (1 ml), Intermediate 3 (350 mg), 2 M aqueous sodium carbonate (2.4 ml) and (Ph3P)4Pd (116 mg) were reacted and treated to obtain the title compound (Compound No. 009, 388 mg).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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